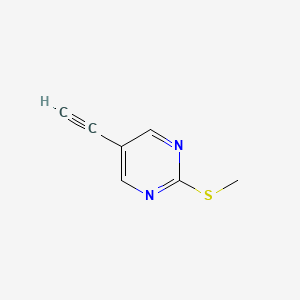

5-Ethynyl-2-(methylthio)pyrimidine

CAS No.: 87573-81-7

Cat. No.: VC8304628

Molecular Formula: C7H6N2S

Molecular Weight: 150.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87573-81-7 |

|---|---|

| Molecular Formula | C7H6N2S |

| Molecular Weight | 150.2 g/mol |

| IUPAC Name | 5-ethynyl-2-methylsulfanylpyrimidine |

| Standard InChI | InChI=1S/C7H6N2S/c1-3-6-4-8-7(10-2)9-5-6/h1,4-5H,2H3 |

| Standard InChI Key | ZOXFIHJYIJLIDT-UHFFFAOYSA-N |

| SMILES | CSC1=NC=C(C=N1)C#C |

| Canonical SMILES | CSC1=NC=C(C=N1)C#C |

Introduction

Structural and Molecular Characteristics

Atomic Configuration and Bonding

The compound’s IUPAC name, 5-ethynyl-2-methylsulfanylpyrimidine, reflects its pyrimidine backbone substituted at the 2- and 5-positions . The 2-methylthio group (-S-CH₃) and 5-ethynyl group (-C≡CH) create a planar aromatic system with delocalized π-electrons. The SMILES notation CSC1=NC=C(C=N1)C#C captures this connectivity .

Table 1: Key Molecular Descriptors

Spectroscopic Identification

The compound’s GC-MS spectrum (SB-37-237-0) reveals a molecular ion peak at m/z 150.0252, consistent with its exact mass . Fragmentation patterns include losses of -SCH₃ (47 Da) and -C≡CH (25 Da), aiding in structural confirmation .

Synthesis and Reaction Pathways

Oxidation to Sulfones

The methylthio group can be oxidized to a methylsulfonyl group using agents like m-chloroperoxybenzoic acid (mCPBA) or potassium peroxymonosulfate (Oxone®) . This modification enhances polarity and bioactivity in agrochemical derivatives .

Physicochemical Properties

Solubility and Partitioning

With an XLogP3 of 1.3, the compound exhibits moderate lipophilicity, favoring solubility in organic solvents like acetonitrile or dichloromethane . The ethynyl group’s electron-withdrawing effect reduces basicity compared to unsubstituted pyrimidines.

Applications in Agrochemical Research

Intermediate for Fungicidal Agents

The patent highlights derivatives of 2-thioalkyl pyrimidines as precursors to fungicides like 5-chloro-2-[2-[3-(difluoromethyl)-5-isoxazolyl]phenoxy]pyrimidine . The ethynyl group in 5-ethynyl-2-(methylthio)pyrimidine may facilitate further functionalization via click chemistry or cross-coupling reactions.

Table 2: Bioactive Derivatives from Analogous Pyrimidines

| Derivative | Target Application | Activity |

|---|---|---|

| 5-Chloro-2-(methylthio)pyrimidine | Fungicide | Inhibits fungal cytochrome bc1 |

| 2-Methylsulfonylpyrimidine | Herbicide | Disrupts plant acetolactate synthase |

Future Research Directions

-

Kinetic Studies: Elucidate reaction mechanisms for ethynyl group introduction.

-

Toxicology Profiles: Assess ecotoxicological impacts for agrochemical use.

-

Computational Modeling: Predict bioavailability using QSAR models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume